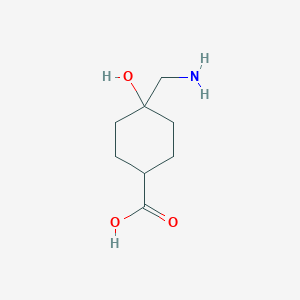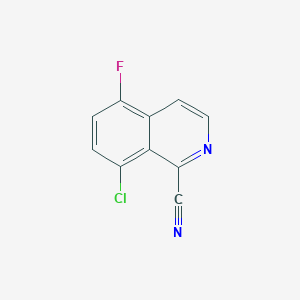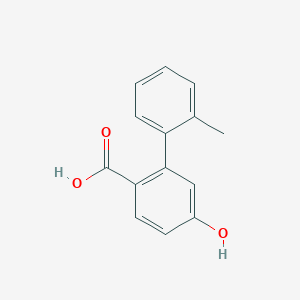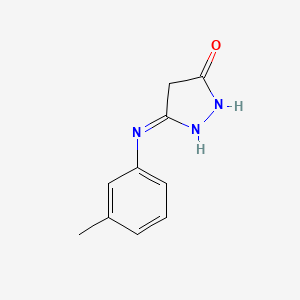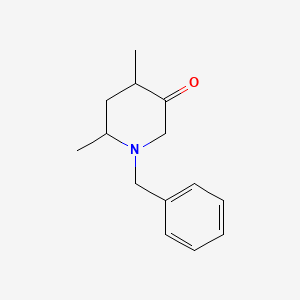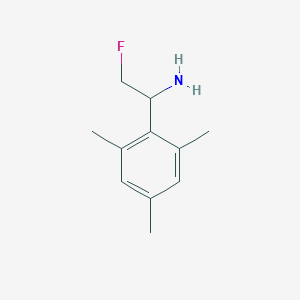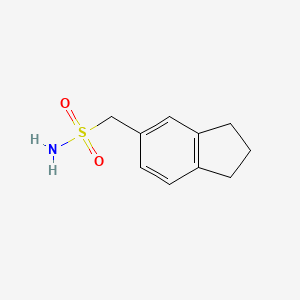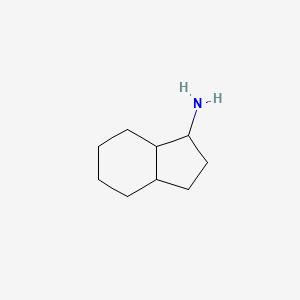
Octahydro-1H-inden-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydro-1H-inden-1-amine is a bicyclic amine compound with the molecular formula C9H17N It is a derivative of indane, where the indane ring is fully saturated, resulting in an octahydro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1H-inden-1-amine typically involves the reduction of 1H-Inden-1-one, octahydro-. One common method is the catalytic hydrogenation of 1H-Inden-1-one, octahydro- using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and increased efficiency. The use of high-pressure hydrogenation reactors with advanced catalysts can further enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Octahydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of octahydro-1H-inden-1-one.
Reduction: Formation of fully saturated amines.
Substitution: Formation of substituted indane derivatives.
Wissenschaftliche Forschungsanwendungen
Octahydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Octahydro-1H-inden-1-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Inden-1-one, octahydro-: A precursor in the synthesis of Octahydro-1H-inden-1-amine.
Octahydro-1H-inden-5-amine: Another derivative with similar structural features.
Uniqueness
This compound is unique due to its fully saturated bicyclic structure, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C9H17N |
|---|---|
Molekulargewicht |
139.24 g/mol |
IUPAC-Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H17N/c10-9-6-5-7-3-1-2-4-8(7)9/h7-9H,1-6,10H2 |
InChI-Schlüssel |
KIBSPXZZOYMHDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)CCC2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[4-(4-fluorophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13220592.png)

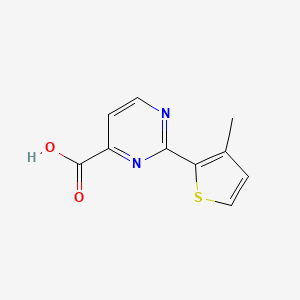
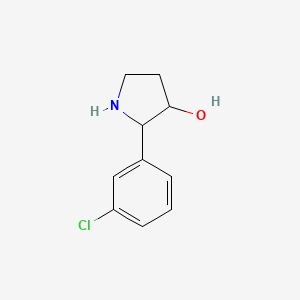
![1-(1-Methyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13220632.png)
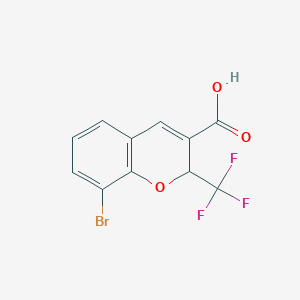
![2-[2-(Pyridin-4-yl)-1H-imidazol-1-yl]acetic acid](/img/structure/B13220638.png)
